N-(4-aminocyclohexyl)acetamide hydrochloride

Stereochemistry Medicinal Chemistry Kinase Inhibitor Design

This trans-1,4-disubstituted cyclohexane building block, offered exclusively as the hydrochloride salt to guarantee superior aqueous solubility and handling stability, is engineered for kinase inhibitor programs where the trans stereochemistry is non-negotiable for target engagement. Unlike generic '4-aminocyclohexyl acetamide' sources, only CAS 1192132-88-9 delivers the validated trans geometry crucial for achieving low-nanomolar potency against ROCK1/2 and maintaining batch-to-batch reproducibility in medicinal chemistry workflows.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
CAS No. 1192132-88-9
Cat. No. B1375340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminocyclohexyl)acetamide hydrochloride
CAS1192132-88-9
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)N.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H
InChIKeySNAKODNYSNFMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminocyclohexyl)acetamide Hydrochloride (CAS 1192132-88-9): A Defined trans-Configured Building Block for Medicinal Chemistry and Kinase Inhibitor Scaffolds


N-(4-Aminocyclohexyl)acetamide hydrochloride (CAS 1192132-88-9) is a small-molecule building block characterized by a trans-1,4-disubstituted cyclohexane core bearing a primary amine and an acetamide group, formulated as the hydrochloride salt with a molecular weight of 192.68 g/mol and a typical purity specification of ≥95% . The compound is explicitly identified by the stereochemical descriptor N-[(1R*,4R*)-4-aminocyclohexyl]acetamide hydrochloride, confirming its relative trans geometry . This rigid cyclohexyl framework serves as a key scaffold element in the design of selective kinase inhibitors, with structurally analogous trans-4-aminocyclohexyl moieties appearing in clinical-stage ROCK inhibitors and other kinase-targeting agents where conformational constraint is critical for binding pocket complementarity [1].

Why N-(4-Aminocyclohexyl)acetamide Hydrochloride (1192132-88-9) Cannot Be Interchanged with Its Free Base or cis-Configured Analogs


Procurement of a generic '4-aminocyclohexyl acetamide' without attention to salt form and stereochemical identity introduces scientifically consequential variability. The free base analog N-(4-aminocyclohexyl)acetamide (CAS 160357-84-6) differs in molecular weight (156.23 vs. 192.68 g/mol), stoichiometry, and critically, aqueous solubility and handling stability, as hydrochloride salt formation typically enhances both parameters relative to the free amine . Furthermore, the trans stereoconfiguration of CAS 1192132-88-9 is a defining structural feature distinct from cis-isomeric variants (e.g., cis-N-(-4-aminocyclohexyl)acetamide hydrochloride), which present different spatial orientation of the amine and acetamide substituents . In kinase inhibitor design employing trans-4-aminocyclohexyl scaffolds, stereochemistry is non-negotiable—the trans geometry determines whether the molecule can productively occupy the hydrophilic pocket of target kinases, as demonstrated in the development of selective ROCK inhibitors where trans-6-((4-aminocyclohexyl)amino) substitution yielded picomolar potency (IC50 = 7.9–12.5 nM) [1]. Substitution with cis-configured or salt-free analogs would alter binding geometry and physicochemical properties, invalidating reproducibility of synthetic protocols and biological outcomes.

Quantitative Differentiation Evidence for N-(4-Aminocyclohexyl)acetamide Hydrochloride (CAS 1192132-88-9) Versus Closest Analogs


Stereochemical Identity: trans (1R*,4R*) Configuration as a Critical Differentiator from cis-Configured Variants

CAS 1192132-88-9 is unambiguously designated as N-[(1R*,4R*)-4-aminocyclohexyl]acetamide hydrochloride, confirming its trans-1,4-disubstituted cyclohexane stereochemistry . The cis-configured analog (cis-N-(-4-aminocyclohexyl)acetamide hydrochloride) is catalogued separately and represents a stereoisomer with distinct spatial geometry of the amine and acetamide substituents . In structurally related kinase inhibitor development, the trans-4-aminocyclohexyl scaffold is essential for productive engagement with the target kinase binding pocket; the trans geometry of compound 3 (trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide) underpins its potent inhibition of ROCK1 (IC50 = 12.5±1.0 nM) and ROCK2 (IC50 = 7.9±0.9 nM) [1].

Stereochemistry Medicinal Chemistry Kinase Inhibitor Design

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability Relative to Free Base

CAS 1192132-88-9 is supplied as the hydrochloride salt (molecular formula C8H17ClN2O, MW 192.68 g/mol) . The corresponding free base N-(4-aminocyclohexyl)acetamide (CAS 160357-84-6) has a molecular weight of 156.23 g/mol and lacks the counterion . As established across aminocyclohexyl derivatives, hydrochloride salt formation enhances aqueous solubility and confers improved stability during storage and handling compared to the free amine form . This class-level inference is corroborated by the characterization of related compounds: (trans-4-aminocyclohexyl)acetic acid hydrochloride is noted as 'typically more soluble in water compared to its free base form, enhancing its utility in pharmaceutical applications' .

Salt Selection Pharmaceutical Chemistry Solubility Enhancement

High Purity Specification: ≥95% to 98% Purity Enables Reproducible Downstream Chemistry

Multiple vendors specify a minimum purity of 95% for CAS 1192132-88-9 , with one supplier (Leyan) listing 98% purity . This purity grade is consistent with the requirements for building block applications in medicinal chemistry, where impurity profiles can interfere with subsequent coupling reactions or biological assay interpretation. The trans-configured free base analog (CAS 873537-23-6) is commercially available at ≥98% purity , but the hydrochloride salt form of CAS 1192132-88-9 at comparable purity combines high chemical purity with the handling advantages of the salt form.

Chemical Purity Building Block Quality Synthetic Reproducibility

Scaffold Validation via Kinase Inhibitor Potency: trans-4-Aminocyclohexyl Moiety Enables Low Nanomolar ROCK Inhibition

The trans-4-aminocyclohexyl scaffold present in CAS 1192132-88-9 is functionally validated by the potent kinase inhibition achieved with derivative compounds incorporating this moiety. Specifically, trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide (Compound 3), which contains the trans-4-aminocyclohexyl group, demonstrates IC50 values of 12.5±1.0 nM against ROCK1 and 7.9±0.9 nM against ROCK2, with an 'excellent selectivity profile when counter screened against a large (>400) panel of human kinases' [1]. In a therapeutic model, Compound 3 administered at 1 mg/kg and 3 mg/kg attenuated right ventricle pressure in monocrotaline-induced pulmonary arterial hypertension rats (57.3±4.9 mm Hg in MCT controls vs. 37.2±2 mm Hg and 35.2±3.5 mm Hg, respectively), with efficacy comparable to the clinically used endothelin receptor antagonist macitentan (31.5±2.5 mm Hg at 10 mg/kg) [1]. This establishes the trans-4-aminocyclohexyl motif as a productive pharmacophoric element for achieving both potency and selectivity in kinase-targeted therapeutics.

Kinase Inhibition ROCK Inhibitor Scaffold Validation

Conformational Rigidity: Cyclohexyl Scaffold Enforces Defined Geometry Relative to Flexible Aliphatic Analogs

The trans-1,4-disubstituted cyclohexane core of CAS 1192132-88-9 provides conformational rigidity that is absent in flexible aliphatic diamine analogs. This rigidity has been exploited in lead optimization campaigns where 'placing a 4-aminocyclohexyl ring into a hydrophilic pocket of the target kinase' improved both potency and selectivity [1]. In the design of selective PAK1 inhibitor G-5555, the amino cyclohexyl replacement was employed to improve kinase selectivity relative to more flexible scaffolds [1]. Similarly, the rigid cyclohexyl backbone in related compounds 'contributes to conformational restraint in drug design, aiding in the optimization of pharmacokinetic properties' . The constrained trans geometry of CAS 1192132-88-9 contrasts with flexible chain analogs such as N1-cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride, where the ethylenediamine linker introduces additional rotational degrees of freedom .

Conformational Restriction Drug Design Scaffold Optimization

Positional Specificity: 4-Substituted Cyclohexylamine Framework Enables Distinct Reactivity Versus 2- and 3-Substituted Isomers

CAS 1192132-88-9 bears the amine and acetamide functionalities at the 1- and 4-positions of the cyclohexane ring. Positional isomers with different substitution patterns—specifically 2-(4-aminocyclohexyl)acetamide hydrochloride (CAS 2138020-85-4) and 2-(3-aminocyclohexyl)acetamide hydrochloride—are distinct compounds with different chemical and biological properties [1]. The 1,4-disubstitution pattern yields a symmetrical scaffold with maximal separation of reactive centers, whereas 1,2- and 1,3-substituted isomers exhibit different spatial relationships and steric environments. In thrombin inhibitor development, 4-substituted cyclohexylamine derivatives demonstrate selectivity for thrombin over other trypsin-like enzymes, with oral bioavailability characteristics attributed to this specific substitution pattern [2].

Positional Isomerism Regiochemistry Building Block Selection

Recommended Application Scenarios for N-(4-Aminocyclohexyl)acetamide Hydrochloride (CAS 1192132-88-9) Based on Verified Differentiation Evidence


Synthesis of trans-Configured Kinase Inhibitor Scaffolds Requiring Defined 1,4-Disubstituted Cyclohexane Geometry

Utilize CAS 1192132-88-9 as a building block for constructing kinase inhibitors that rely on the trans-4-aminocyclohexyl motif for target engagement. The trans stereochemistry is essential for productive binding to the hydrophilic pocket of kinases such as ROCK1/2, where derivatives containing this scaffold achieve IC50 values of 7.9–12.5 nM [1]. The conformational rigidity provided by the cyclohexyl core reduces entropic binding penalties and supports kinase selectivity optimization as demonstrated in PAK1 inhibitor development [2].

Aqueous-Compatible Synthetic Transformations Requiring Direct Dissolution Without Co-Solvent Addition

The hydrochloride salt form of CAS 1192132-88-9 confers enhanced aqueous solubility compared to the free base analog (CAS 160357-84-6) [1][2]. This property makes the compound suitable for synthetic protocols conducted in aqueous or partially aqueous media, minimizing the need for DMSO, DMF, or other polar aprotic co-solvents that may complicate workup or interfere with subsequent biological assays. Class-level evidence across aminocyclohexyl hydrochlorides supports this solubility advantage .

Medicinal Chemistry Library Synthesis Requiring High-Purity Building Blocks for Reproducible Parallel Chemistry

With vendor-certified purity specifications of ≥95% to 98% [1][2], CAS 1192132-88-9 is appropriate for library synthesis applications where batch-to-batch consistency and minimal impurity interference are critical. The combination of high purity with the handling advantages of the hydrochloride salt distinguishes this compound from lower-purity or non-certified sources of 4-aminocyclohexyl acetamide derivatives.

ROCK Pathway-Focused Drug Discovery Programs

The trans-4-aminocyclohexyl scaffold present in CAS 1192132-88-9 is validated in the ROCK inhibitor compound 3, which demonstrated significant attenuation of right ventricle pressure in a monocrotaline-induced pulmonary arterial hypertension rat model (57.3±4.9 mm Hg in controls reduced to 35.2±3.5 mm Hg at 3 mg/kg) [1]. This in vivo efficacy, coupled with the compound's excellent selectivity profile when screened against >400 human kinases, supports the use of CAS 1192132-88-9 as a starting material for ROCK-targeted therapeutic discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-aminocyclohexyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.